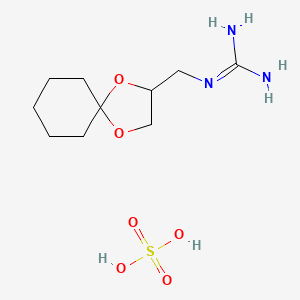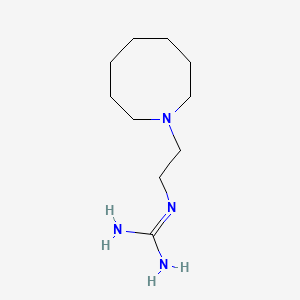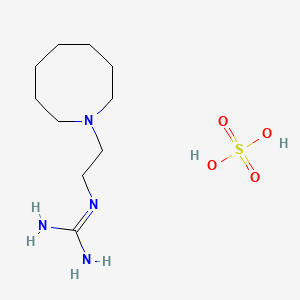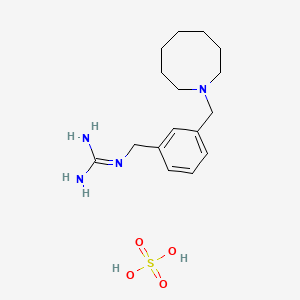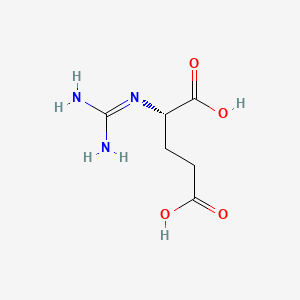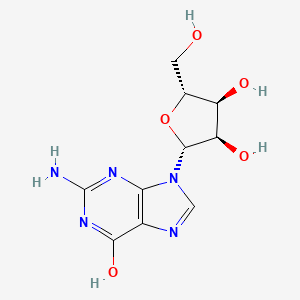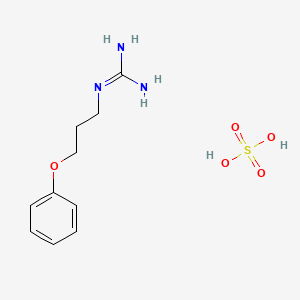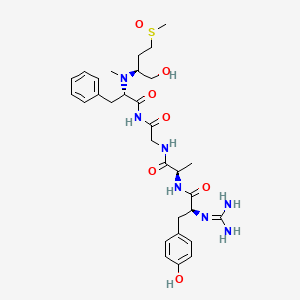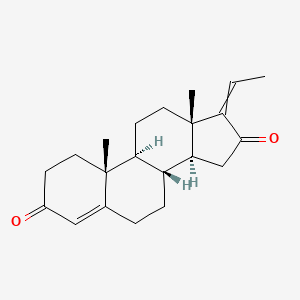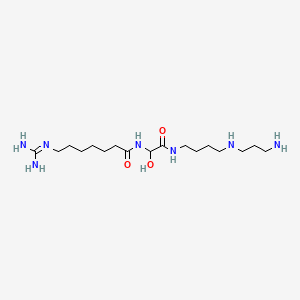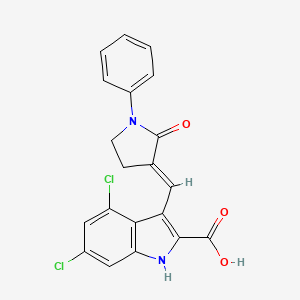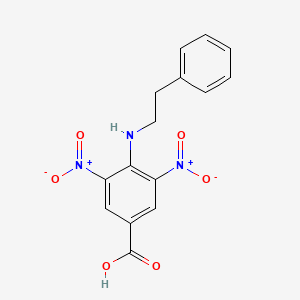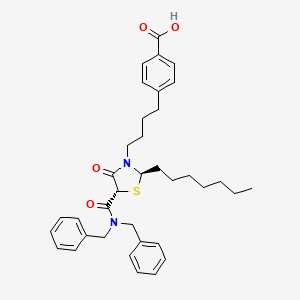
Fenipentol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fenipentol ha llamado la atención en varios campos de investigación científica debido a sus diversas aplicaciones:
Química: Utilizado como bloque de construcción quiral en síntesis orgánica.
Biología: Estudiado por sus posibles efectos en los procesos celulares y las actividades enzimáticas.
Medicina: Investigado por sus propiedades antiepilépticas y su posible uso en el tratamiento de la epilepsia y el dolor neuropático.
Mecanismo De Acción
Fenipentol ejerce sus efectos modulando la actividad de neurotransmisores específicos en el cerebro, particularmente el ácido gamma-aminobutírico (GABA). Actúa como un modulador alostérico positivo del receptor GABA-A, aumentando la afinidad del receptor por el GABA. Esto da como resultado un aumento del influjo de iones cloruro e hiperpolarización de la neurona, lo que la hace menos propensa a disparar excesivamente. Además, this compound inhibe los canales de sodio dependientes de voltaje, lo que reduce aún más la excitabilidad neuronal .
Análisis Bioquímico
Biochemical Properties
Fenipentol is involved in biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to stimulate plasma secretion and exocrine pancreatic secretion . It also has the property of Cholagogues and Choleretics .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of specific neurotransmitters in the brain, particularly gamma-Aminobutyric acid (GABA) . By enhancing GABAergic activity, this compound helps to stabilize neuronal firing and prevent the abnormal electrical activity that leads to seizures .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. More specifically, this compound appears to act as a positive allosteric modulator of the GABA-A receptor, thereby increasing the receptor’s affinity for GABA . This results in increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire excessively .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on neuronal excitability, which could potentially have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound interacts with GABA-A receptors, suggesting that it may be involved in the GABAergic signaling pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Fenipentol se puede sintetizar mediante la reducción de 1-fenilpentan-1-ona utilizando borohidruro de sodio (NaBH₄) como agente reductor. La reacción se lleva a cabo típicamente en un solvente de etanol a temperatura ambiente. El proceso de reducción convierte el grupo cetona en un grupo hidroxilo, lo que resulta en la formación de this compound .
Métodos de producción industrial
La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala. El proceso incluye el uso de grandes reactores y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas de destilación o recristalización para obtener el compuesto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenipentol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar 1-fenilpentan-1-ona utilizando agentes oxidantes como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).
Reducción: Como se mencionó anteriormente, this compound se sintetiza mediante la reducción de 1-fenilpentan-1-ona.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄) en un medio ácido.
Reducción: Borohidruro de sodio (NaBH₄) en etanol.
Sustitución: Varios nucleófilos como haluros o aminas en presencia de un catalizador adecuado.
Productos principales formados
Oxidación: 1-fenilpentan-1-ona.
Reducción: this compound.
Sustitución: Dependiendo del nucleófilo utilizado, productos como derivados halogenados o aminados de this compound.
Comparación Con Compuestos Similares
Compuestos similares
1-Fenil-1-butanol: Estructura similar pero con una cadena de carbono más corta.
1-Fenil-1-hexanol: Estructura similar pero con una cadena de carbono más larga.
Alcohol bencílico: Carece de la cadena de carbono adicional presente en fenipentol.
Singularidad
La combinación única de propiedades coleréticas y antiepilépticas de this compound lo diferencia de otros compuestos similares. Su capacidad para modular la actividad GABAérgica e inhibir los canales de sodio lo convierte en un potente candidato para el tratamiento de la epilepsia y trastornos relacionados .
Propiedades
IUPAC Name |
1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046818 | |
| Record name | Fenipentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-03-9 | |
| Record name | 1-Phenyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenipentol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | fenipentol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenipentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenipentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
